2-Methyl-4-heptanone

Catalog No.
S586211
CAS No.
626-33-5
M.F
C8H16O
M. Wt
128.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-heptanone

CAS Number

626-33-5

Product Name

2-Methyl-4-heptanone

IUPAC Name

2-methylheptan-4-one

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

InChI

InChI=1S/C8H16O/c1-4-5-8(9)6-7(2)3/h7H,4-6H2,1-3H3

InChI Key

AKRJXOYALOGLHQ-UHFFFAOYSA-N

SMILES

CCCC(=O)CC(C)C

Synonyms

2-methyl-4-heptanone

Canonical SMILES

CCCC(=O)CC(C)C

    Chemical Properties and Synthesis

    Potential Use as a Solvent

      Field: Industrial Chemistry

      Method: As a solvent, 2-Methyl-4-heptanone would be used to dissolve other substances during the production process.

      Results: The effectiveness of 2-Methyl-4-heptanone as a solvent in these applications is still being researched.

2-Methyl-4-heptanone, also known as isobutyl propyl ketone, is an organic compound with the molecular formula C₈H₁₆O. It belongs to the class of ketones, characterized by a carbonyl group (C=O) bonded to two carbon atoms. The structure of 2-methyl-4-heptanone features a linear carbon chain with a ketone functional group at the fourth carbon atom and a methyl group attached to the second carbon. This configuration imparts both hydrophobic and hydrophilic characteristics to the molecule, making it versatile in various applications .

  • Flammability: Expected to be flammable based on its hydrocarbon structure.
  • Toxicity: Data not readily available. Ketones with similar structures can have varying degrees of toxicity. It is important to handle the compound with appropriate personal protective equipment (PPE) until specific data is available.
  • Reactivity: May react with strong oxidizing agents.
Typical of ketones:

  • Nucleophilic Addition: Ketones can undergo nucleophilic addition reactions where a nucleophile attacks the carbonyl carbon. For example, reacting with water can yield alcohol derivatives:

    C8H16O+H2OC8H18O2\text{C}_8\text{H}_{16}\text{O}+\text{H}_2\text{O}\rightarrow \text{C}_8\text{H}_{18}\text{O}_2
  • Oxidation: Under strong oxidizing conditions, ketones can be oxidized to form carboxylic acids.
  • Aldol Condensation: In the presence of a base catalyst, 2-methyl-4-heptanone may undergo aldol condensation with itself or other similar ketones, forming larger molecules with extended carbon chains .

Several methods exist for synthesizing 2-methyl-4-heptanone:

  • Oxidation of 2-Methyl-4-heptanol: This method involves oxidizing the corresponding alcohol using sodium dichromate in dilute sulfuric acid. The reaction typically yields high purity and good yields of the ketone.
    • Reaction Example:
    C8H18O+ O C8H16O+H2O\text{C}_8\text{H}_{18}\text{O}+\text{ O }\rightarrow \text{C}_8\text{H}_{16}\text{O}+\text{H}_2\text{O}
  • Grignard Reaction: The compound can also be synthesized through Grignard reactions involving appropriate alkyl halides and ketones .

2-Methyl-4-heptanone has diverse applications across various fields:

  • Industrial Solvent: It is utilized as a solvent in paints, coatings, and adhesives due to its excellent solvency and fast evaporation rate.
  • Analytical Chemistry: The compound serves as a standard in gas chromatography for separating and analyzing organic compounds.
  • Biological Research: Its antifungal properties are being explored for potential applications in agriculture and food preservation .

Several compounds share structural similarities with 2-methyl-4-heptanone. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
3-PentanoneC₅H₁₂OShorter carbon chain; less hydrophobic
4-HeptanoneC₇H₁₄OSimilar length; lacks methyl group at position 2
3-HexanoneC₆H₁₂OIntermediate chain length; different structural isomer
2-PentanoneC₅H₁₀OShorter chain; lower boiling point

Uniqueness of 2-Methyl-4-Heptanone:
The presence of both a methyl group and a longer heptane chain provides unique properties in terms of solubility and volatility compared to these similar compounds. Its distinct structure allows it to serve effectively as both a solvent and an antifungal agent .

The structural and molecular characteristics of 2-methyl-4-heptanone define its chemical behavior and nomenclature.

Molecular Formula and Structural Features

  • Molecular formula: $$ \text{C}8\text{H}{16}\text{O} $$
  • Molecular weight: 128.21 g/mol
  • IUPAC name: 2-methylheptan-4-one
  • SMILES notation: $$ \text{CCCC(=O)CC(C)C} $$
  • InChIKey: AKRJXOYALOGLHQ-UHFFFAOYSA-N

Synonyms and Registry Identifiers

  • Common synonyms: Isobutyl propyl ketone, 4-Heptanone-2-methyl
  • CAS Registry Number: 626-33-5
  • EC Number: 210-943-1
  • PubChem CID: 69378

Physicochemical Properties

PropertyValueSource
Boiling point155°C
Density0.81 g/cm³
Refractive index1.409–1.411
LogP (octanol-water)2.46

Historical Context of Discovery and Early Applications

The synthesis and utilization of 2-methyl-4-heptanone reflect advancements in organic chemistry methodologies.

Early Synthetic Routes

  • Grignard reaction: Early syntheses involved the reaction of 1-chloro-2-methylpropane with butanal, followed by oxidation of the intermediate alcohol (2-methyl-4-heptanol) using sodium hypochlorite.
  • Catalytic oxidation: Later methods employed nickel/cerium oxide (Ni/CeO₂) catalysts for alcohol coupling, achieving yields up to 86%.

Key Applications

  • Pheromone research: Identified as an alarm pheromone in Tapinoma nigerrimum and Tapinoma simrothi ants, triggering defensive behaviors.
  • Flavor and fragrance industry: Utilized in formulations for fruity or banana-like notes, though largely supplanted by safer analogs.

Evolution of Industrial Relevance

  • 1950s–1970s: Explored as a solvent and intermediate in plasticizer production.
  • 1980s–present: Shift toward specialized roles in agrochemicals and niche fragrance components.

Natural Occurrence and Biosynthetic Origins

2-Methyl-4-heptanone occurs in biological systems, though its biosynthetic pathways remain partially characterized.

Natural Sources

Source TypeExamplesDetection MethodReference
PlantsPlectranthus glabratusGC-MS
Animal tissuesChicken, porkMass spectrometry
Microbial metabolismBacterial pathwaysEnzymatic assays

Biosynthetic Pathways

  • Acetogenin route: Likely derived from acetyl-CoA elongation, followed by ketonization at the C4 position.
  • Oxidative decarboxylation: Analogous to 2-heptanone biosynthesis in honeybees, involving β-oxidation of fatty acids.

Ecological Roles

  • Semiochemical function: Potential role in plant-insect interactions, though less studied than related ketones like 2-heptanone.
  • Microbial signaling: Associated with bacterial quorum sensing in soil ecosystems.

The most direct and widely employed approach to 2-methyl-4-heptanone involves the oxidation of the corresponding secondary alcohol, 2-methyl-4-heptanol [9] . Secondary alcohol oxidation to ketones represents a fundamental transformation in organic chemistry, with several well-established methodologies demonstrating high efficiency and selectivity [16] [20]. The oxidation of 2-methyl-4-heptanol proceeds through the removal of two hydrogen atoms from the secondary alcohol functional group, resulting in the formation of the carbonyl group characteristic of ketones [7] [16].

Sodium Hypochlorite-Mediated Oxidation

Sodium hypochlorite-mediated oxidation represents one of the most practical and economically viable methods for converting 2-methyl-4-heptanol to 2-methyl-4-heptanone [9] [23] [24]. This methodology utilizes sodium hypochlorite, commonly available as household bleach, in combination with acetic acid to achieve the desired oxidation [18] [25]. The reaction proceeds under mild conditions, typically at 0°C, and requires careful temperature control to prevent side reactions and ensure optimal yields [9] [18].

The mechanistic pathway for sodium hypochlorite oxidation involves the formation of hypochlorous acid in situ through the reaction of sodium hypochlorite with acetic acid [6] [18]. The oxidation mechanism begins with the protonation of the alcohol hydroxyl group by hypochlorous acid, converting it to a good leaving group while simultaneously generating the hypochlorite anion [18] [19]. Subsequently, the hypochlorite anion attacks the carbon bearing the protonated hydroxyl group through an SN2-type mechanism, displacing water and forming a chlorohydrin intermediate [18] [19]. The final step involves deprotonation by water, which facilitates the formation of the carbonyl double bond and results in the elimination of chloride ion [18] [19].

Research conducted by de Jong and colleagues demonstrated that sodium hypochlorite oxidation of 2-methyl-4-heptanol yields 2-methyl-4-heptanone in 86% yield under optimized conditions [9]. The reaction conditions involve the dropwise addition of 2.00 g (0.015 mol) of 2-methyl-4-heptanol to a sodium hypochlorite solution, followed by stirring at room temperature and subsequent workup with ether extraction and washing with aqueous sodium hydroxide [9] . This methodology offers several advantages, including the use of inexpensive and readily available reagents, rapid reaction times, and the avoidance of toxic metal-containing wastes [24] [25].

Sodium Dichromate/Sulfuric Acid Oxidation

Sodium dichromate in combination with sulfuric acid represents a classical and highly reliable method for the oxidation of secondary alcohols to ketones [7] [20]. This oxidation system has been extensively studied and documented, providing predictable and reproducible results for the conversion of 2-methyl-4-heptanol to 2-methyl-4-heptanone [17]. The dichromate-based oxidation operates through a well-established mechanism involving chromium(VI) species as the active oxidizing agent [7] [20].

The oxidation mechanism proceeds through the formation of a chromate ester intermediate between the alcohol and dichromate ion [7] [20]. The reaction begins with the coordination of the alcohol oxygen to chromium(VI), followed by the elimination of a proton and the formation of the chromate ester [20]. Subsequently, a β-hydrogen elimination occurs, resulting in the formation of the ketone product and the reduction of chromium(VI) to chromium(III) [7] [20]. The characteristic color change from orange (dichromate) to green (chromium(III)) serves as a visual indicator of reaction progress [7] [20].

Specific reaction conditions for the sodium dichromate oxidation of 2-methyl-4-heptanol involve the preparation of an acidified dichromate solution containing 3.2 g (0.01 mol) of sodium dichromate, 2 mL of concentrated sulfuric acid, and 20 mL of water [9] . The alcohol substrate (2.00 g, 0.015 mol) is added dropwise to this solution, and the mixture is stirred at room temperature for 1.5 hours [9] . Following the reaction period, the product is isolated through ether extraction and washing with aqueous sodium hydroxide, yielding 2-methyl-4-heptanone in 86% yield [9] .

Alternative Synthetic Routes

Beyond the direct oxidation of 2-methyl-4-heptanol, several alternative synthetic routes have been developed for the preparation of 2-methyl-4-heptanone [10] . These methodologies often involve multi-step sequences that construct the carbon skeleton through carbon-carbon bond-forming reactions, followed by functional group manipulations to install the ketone moiety [10] [27]. The most prominent alternative approach involves the use of Grignard chemistry to assemble the target molecule [10] [29].

The Grignard-based synthesis of 2-methyl-4-heptanone typically proceeds through a two-step sequence involving the formation of 2-methyl-4-heptanol as an intermediate, followed by oxidation to the desired ketone [10] . Two distinct Grignard routes have been documented for this transformation [10]. Route A involves the reaction of 1-chloro-2-methylpropane with magnesium to generate isobutylmagnesium chloride, which subsequently reacts with butanal to produce 2-methyl-4-heptanol [10] . Route B utilizes 1-chloropropane as the halide precursor, generating propylmagnesium chloride that reacts with isobutyraldehyde to yield the same alcohol intermediate [10].

The Grignard reaction mechanism involves the nucleophilic attack of the organometallic reagent on the carbonyl carbon of the aldehyde substrate [29] [30]. The carbon attached to magnesium bears a partial negative charge, making it highly nucleophilic and capable of attacking electrophilic centers such as aldehyde carbonyls [29] [30]. Following the initial nucleophilic addition, the resulting alkoxide intermediate is protonated during aqueous workup to yield the secondary alcohol product [29] [30].

Research has demonstrated that both Grignard routes provide access to 2-methyl-4-heptanol in moderate to good yields, with the subsequent oxidation step proceeding efficiently using either sodium hypochlorite or sodium dichromate methodologies [10] . The choice between the two Grignard routes often depends on the availability and cost of starting materials, as well as considerations related to reaction scalability and purification requirements [10].

Optimization of Reaction Conditions and Yield Analysis

The optimization of reaction conditions for 2-methyl-4-heptanone synthesis requires careful consideration of multiple parameters, including temperature, reaction time, stoichiometry, solvent selection, and pH control [15] [22]. Systematic studies have revealed that these factors significantly influence both the reaction rate and the final yield of the desired ketone product [22].

Temperature control emerges as a critical parameter in sodium hypochlorite-mediated oxidations, with optimal results achieved at 0°C [9] [25]. Higher temperatures can lead to side reactions and decomposition of the oxidizing agent, while lower temperatures result in reduced reaction rates [25]. For sodium dichromate oxidations, room temperature conditions provide optimal results, with elevated temperatures potentially leading to over-oxidation or substrate decomposition [20].

Reaction time optimization reveals significant differences between the two primary oxidation methodologies [9] . Sodium hypochlorite oxidations typically reach completion within 10 minutes under optimized conditions, reflecting the high reactivity of this oxidizing system [9] [25]. In contrast, sodium dichromate oxidations require extended reaction times of approximately 1.5 hours to achieve complete conversion [9] . Monitoring reaction progress through spectroscopic methods or color changes helps ensure optimal conversion while minimizing side product formation [20].

Stoichiometric considerations play a crucial role in maximizing yields and minimizing waste [22]. For sodium hypochlorite oxidations, a slight excess of oxidizing agent (approximately 1.2 equivalents) ensures complete conversion while avoiding excessive reagent consumption [22] [25]. Sodium dichromate oxidations typically require 1.5 equivalents of the oxidizing agent to achieve optimal yields [17]. These stoichiometric ratios have been optimized through systematic studies examining the relationship between reagent loading and product formation [22].

ParameterSodium Hypochlorite MethodSodium Dichromate MethodCritical Factors
Temperature0°C (optimal)Room temperatureTemperature control crucial
Reaction Time10 minutes1.5 hoursMonitor conversion
Stoichiometry1.2 equiv NaOCl1.5 equiv K₂Cr₂O₇Excess oxidant needed
SolventAcetic acidWater/H₂SO₄Protic solvents preferred
pH ControlAcidic conditionsStrongly acidicAcidic medium required

Solvent selection significantly impacts reaction efficiency and product isolation [24]. Sodium hypochlorite oxidations perform optimally in acetic acid, which serves both as a solvent and as a proton source for the generation of hypochlorous acid [23] [25]. The acidic environment facilitates the oxidation mechanism while suppressing competing reactions [24]. Sodium dichromate oxidations utilize aqueous sulfuric acid as the reaction medium, providing the strongly acidic conditions necessary for optimal chromium(VI) reactivity [20].

pH control represents another critical optimization parameter, with both oxidation methodologies requiring acidic conditions for optimal performance [20] [24]. The acidic environment promotes the formation of the active oxidizing species and facilitates the mechanistic pathways leading to ketone formation [18] [20]. Neutral or basic conditions result in reduced oxidation rates and lower yields due to the decreased availability of protonated intermediates [20] [24].

Yield analysis across different synthetic approaches reveals that direct oxidation methodologies consistently provide superior results compared to multi-step sequences [9] . Both sodium hypochlorite and sodium dichromate oxidations achieve 86% yields under optimized conditions, representing highly efficient transformations [9] . Alternative synthetic routes involving Grignard chemistry typically provide moderate to good overall yields when considering the multi-step nature of these approaches [10] .

MethodReaction ConditionsYield (%)Temperature (°C)Reaction TimeAdvantagesDisadvantages
Sodium Hypochlorite-Mediated OxidationSodium hypochlorite in acetic acid, 0°C, 10 minutes86010 minutesFast reaction, mild conditionsRequires careful temperature control
Sodium Dichromate/Sulfuric Acid OxidationSodium dichromate (3.2g), sulfuric acid (2mL), water (20mL), room temperature, 1.5 hours86Room temperature1.5 hoursHigh yield, well-established methodLonger reaction time, toxic chromium waste

XLogP3

2

Boiling Point

155.0 °C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids]

Pictograms

Flammable

Flammable

Other CAS

626-33-5

Wikipedia

4-Heptanone, 2-methyl-

Use Classification

Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

General Manufacturing Information

4-Heptanone, 2-methyl-: INACTIVE

Dates

Last modified: 08-15-2023

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